4-Hexylphenyl acetate
Description
Properties
CAS No. |
55168-28-0 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-hexylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h8-11H,3-7H2,1-2H3 |
InChI Key |
QXHXJRGYTGTETP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Esterification with Acetic Anhydride
The most widely documented method involves the acid-catalyzed esterification of 4-hexylphenol with acetic anhydride. Sulfuric acid (H₂SO₄) is the predominant catalyst, enabling yields exceeding 80% under optimized conditions. A representative procedure involves:
- Reactants : 4-Hexylphenol (1 mol), acetic anhydride (1.2 mol), H₂SO₄ (0.1 mol).
- Conditions : Reflux at 80–100°C for 6–8 hours.
- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and vacuum distillation.
Notably, a patent by US5808130A demonstrates that substituting acetic anhydride in the final reaction stages drives esterification to near-completion (95.8% yield).
Direct Esterification with Acetic Acid
Alternatively, glacial acetic acid can replace acetic anhydride, though prolonged reaction times are required. This method is cost-effective but less efficient due to equilibrium limitations:
Alternative Synthetic Routes
Friedel-Crafts Acylation
While less common, Friedel-Crafts acylation of hexylbenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) has been explored:
- Reactants : Hexylbenzene (1 mol), acetyl chloride (1.1 mol), AlCl₃ (1.2 mol).
- Conditions : 0–5°C in dichloromethane, followed by gradual warming to 25°C.
- Yield : ~60% after column chromatography.
Enzymatic Catalysis
Emerging approaches utilize lipases (e.g., Candida antarctica) in non-aqueous media, though industrial adoption remains limited due to scalability challenges.
Analysis of Synthetic Methods
Factors Influencing Synthesis
- Catalyst Concentration : Excess H₂SO₄ (>0.1 mol) promotes side reactions (e.g., sulfonation), reducing purity.
- Molar Ratio : A 1.2:1 ratio of acetic anhydride to 4-hexylphenol minimizes unreacted starting material.
- Temperature Control : Temperatures >120°C risk decomposition, necessitating precise thermal management.
Characterization Techniques
Applications and Derivatives
4-Hexylphenyl acetate serves as a precursor in:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most extensively studied reaction for 4-hexylphenyl acetate, occurring under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis
In acidic media (e.g., H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution:
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Water attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of ethanol regenerates the carbonyl group, yielding 4-hexylphenol and acetic acid .
Kinetics :
-
Rate increases with temperature (optimal at 60–80°C).
-
Half-life varies significantly with pH; at pH 2, complete hydrolysis occurs within 4–6 hours.
Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions (e.g., NaOH/KOH):
Mechanism :
-
Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide.
-
Elimination of the alkoxide group produces a carboxylate salt .
Thermodynamics :
Transesterification
This compound reacts with alcohols in the presence of acid/base catalysts to form new esters:
Key Conditions :
| Catalyst | Temperature | Yield (%) |
|---|---|---|
| H₂SO₄ | 60°C | 78–85 |
| NaOCH₃ | 25°C | 65–72 |
Applications :
-
Synthesis of fragrance esters (e.g., benzyl 4-hexylphenyl ester).
Aminolysis
Reaction with amines produces amides:
Mechanism :
-
Nucleophilic attack by the amine on the carbonyl carbon.
Selectivity :
-
Primary amines (e.g., methylamine) react faster than secondary amines due to steric effects.
Thermal Degradation
At temperatures >150°C, this compound decomposes:
Data :
Oxidation
Exposure to strong oxidizers (e.g., KMnO₄) cleaves the alkyl chain, forming phenolic acids.
Scientific Research Applications
4-Hexylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-hexylphenyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-hexylphenol and acetic acid, which may interact with biological systems. The phenyl ring can participate in aromatic interactions, while the hexyl group provides hydrophobic interactions. These properties make it a versatile compound in various applications.
Comparison with Similar Compounds
Key Compounds for Comparison
The following phenyl acetate derivatives and alkyl acetates are analyzed:
4-Methylphenyl acetate (p-Tolyl acetate; CAS 140-39-6)
Hexyl acetate (CAS 142-92-7)
4-Hydroxyphenyl acetate (CAS 156-38-7)
Comparative Data Table
*Derived from (627.67 K, converted to 354.5°C; speculative due to unit ambiguity).
Structural and Functional Differences
Hexyl vs. Methyl Substituents :
- The hexyl chain in this compound enhances hydrophobicity and molecular bulk compared to 4-Methylphenyl acetate, influencing solubility and thermal stability. This makes it suitable for liquid crystal applications, where alkyl chain length modulates mesophase behavior .
- 4-Methylphenyl acetate is smaller and more volatile, ideal for fragrance formulations .
Aromatic vs. Aliphatic Esters :
- Hexyl acetate (aliphatic) lacks aromaticity, resulting in lower boiling points and simpler synthesis. It is widely used in consumer products like paints and food flavorings .
- 4-Hydroxyphenyl acetate introduces a polar hydroxyl group, increasing reactivity and enabling use in drug synthesis (e.g., as an impurity reference in levothyroxine) .
Research Findings
This compound: Integral in synthesizing dithieno-thiazine derivatives (e.g., compound 3b in ), which exhibit optoelectronic properties for organic semiconductors . Used in chiral additives for nematic liquid crystals, improving phase stability .
4-Methylphenyl Acetate :
- Meets JECFA purity standards (≥98%) for food-grade applications .
- Common in perfumery due to its floral odor profile .
Hexyl Acetate :
4-Hydroxyphenyl Acetate :
- Studied as a metabolite in tyrosine catabolism and a precursor in antibiotic synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 4-hexylphenyl acetate in academic research?
- Methodological Answer : this compound can be synthesized via esterification reactions, where 4-hexylphenol reacts with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., sulfuric acid). Purification typically involves column chromatography using solvents like hexane-ethyl acetate mixtures. Characterization via -NMR and -NMR is critical to confirm the ester bond formation and alkyl chain integrity .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR can confirm the presence of the hexyl chain (δ 0.8–1.5 ppm) and acetate group (δ 2.0–2.1 ppm). -NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons (δ 120–140 ppm).
- Mass Spectrometry : MALDI-TOF MS provides molecular weight verification (e.g., [M+H] or [M+Na] peaks).
- Chromatography : HPLC or GC-MS ensures purity and resolves synthetic byproducts .
Q. How does the hexyl substituent influence the stability and solubility of this compound in experimental conditions?
- Methodological Answer : The hexyl chain enhances lipophilicity, improving solubility in non-polar solvents (e.g., hexane, chloroform) but reducing aqueous solubility. Stability studies under varying pH and temperature (e.g., TGA/DSC) are recommended to assess degradation thresholds. For long-term storage, inert atmospheres and low temperatures (-20°C) are advised .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict the thermodynamic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model bond dissociation energies, ionization potentials, and electron affinities. Exact exchange functionals improve accuracy for thermochemical data, such as enthalpy of formation (±2.4 kcal/mol error range). Solvent effects are modeled using continuum solvation models (e.g., SMD) .
Q. What mechanistic insights exist for the ester hydrolysis of this compound under acidic or basic conditions?
- Methodological Answer : Hydrolysis follows nucleophilic acyl substitution. In acidic conditions, protonation of the carbonyl oxygen accelerates water attack. In basic conditions (e.g., NaOH), hydroxide ions directly nucleophilize the carbonyl carbon. Kinetic studies (UV-Vis monitoring at 240–260 nm) and isotopic labeling () can elucidate rate-determining steps .
Q. How does this compound interact with lipid bilayers, and what experimental designs are suitable for studying its membrane permeability?
- Methodological Answer : Fluorescence quenching assays (using pyrene-labeled lipids) and Langmuir-Blodgett troughs measure insertion dynamics into lipid monolayers. MD simulations with force fields (e.g., CHARMM36) predict partitioning behavior. Permeability assays (e.g., PAMPA) quantify passive diffusion across artificial membranes .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for optoelectronic applications?
- Methodological Answer : Functionalization at the phenyl ring (e.g., bromination for cross-coupling) requires regioselective catalysts (e.g., Pd(PPh)). Purification via silica gel chromatography (hexane:EtOAc gradients) removes unreacted precursors. UV-Vis and cyclic voltammetry characterize optoelectronic properties (e.g., bandgap, HOMO-LUMO levels) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
